L-2'-Fd4C
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name, 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one , systematically describes its molecular architecture. The name specifies:
- A pyrimidin-2-one core substituted at position 1 with a dihydrofuran ring.
- Stereochemical configurations at positions 2 (S) and 5 (R) of the dihydrofuran moiety.
- Functional groups: a fluoro substituent at position 3 and a hydroxymethyl group at position 5 of the dihydrofuran.
The systematic classification places this compound within the β-L-2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine family, a group of synthetic nucleosides modified to resist enzymatic degradation. Synonyms include L-2'-FD4C and CHEMBL25571 , reflecting its inclusion in chemical databases and antiviral research.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₉H₁₀FN₃O₃ (molecular weight: 227.19 g/mol) reveals a compact structure with distinct stereochemical features. Key stereochemical elements include:
- Dihydrofuran ring : The (2S,5R) configuration creates a fixed cis relationship between the hydroxymethyl group (C5) and the fluorinated C3 position.
- Pyrimidine ring : The 4-amino and 2-oxo groups adopt positions analogous to cytosine, preserving hydrogen-bonding capabilities.
Table 1: Stereochemical Descriptors
The SMILES string OC[C@@H]1O[C@H](N2C(N=C(C=C2)N)=O)C(F)=C1 encodes the stereochemistry, with @@ and @ denoting absolute configurations.
Comparative Structural Analysis with Natural Pyrimidine Nucleosides
Structurally, this compound diverges from natural pyrimidine nucleosides in three key areas:
Sugar Modifications
Natural nucleosides (e.g., cytidine) feature a ribose ring (tetrahydrofuran), whereas this analog incorporates a 2,5-dihydrofuran scaffold. The dihydrofuran’s partial unsaturation (C2–C3 double bond) reduces ring flexibility, locking it into a specific puckered conformation.
Substituent Effects
- Fluoro group : Positioned at C3 of the dihydrofuran, fluorine’s electronegativity alters electronic distribution, potentially enhancing metabolic stability.
- Hydroxymethyl group : At C5, this group mimics ribose’s 5'-hydroxyl but in a stereochemically distinct orientation.
Pyrimidine Core
The 4-amino-2-oxo pyrimidine aligns with cytosine’s structure, enabling base-pairing mimicry. However, the absence of a 3'-hydroxyl group (due to dihydrofuran saturation) prevents phosphodiester bond formation, a hallmark of chain-terminating antiviral agents.
Table 2: Structural Comparison with Cytidine
| Feature | Natural Cytidine | This Compound |
|---|---|---|
| Sugar moiety | Ribose (tetrahydrofuran) | 2,5-dihydrofuran |
| Sugar substituents | 2'-OH, 3'-OH, 5'-OH | 3'-F, 5'-CH₂OH |
| Pyrimidine | Cytosine (4-amino-2-oxo) | 4-amino-2-oxo |
| Ring flexibility | Dynamic puckering | Conformationally restricted |
Conformational Dynamics of Dihydrofuran Moiety
The dihydrofuran ring’s conformational behavior is central to its biological interactions. Key observations include:
Ring Puckering
Natural ribose oscillates between North (C3'-endo) and South (C2'-endo) puckers. In contrast, the dihydrofuran’s double bond (C2–C3) enforces a pseudo-North pucker , stabilizing the ring in a conformation resembling the transition state of RNA polymerase substrates.
Fluorine-induced Rigidity
The C3-fluoro group creates steric and electronic constraints, further reducing ring flexibility. Computational models suggest this rigidity enhances binding affinity to viral polymerases by pre-organizing the molecule into a bioactive conformation.
Hydroxymethyl Orientation
The (5R)-hydroxymethyl group adopts an axial orientation, projecting into the major groove of nucleic acid duplexes. This positioning may facilitate interactions with conserved residues in viral enzymes.
Table 3: Conformational Parameters
| Parameter | Natural Ribose | Dihydrofuran Moiety |
|---|---|---|
| Puckering amplitude | 0.5–0.9 Å | Fixed at ~0.7 Å |
| Torsion angle (γ) | −60° to +60° | Locked at −45° |
| Solvent exposure | High | Reduced (fluorine shielding) |
Properties
Molecular Formula |
C9H10FN3O3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1 |
InChI Key |
KXCHLAARWGPSAG-XRGYYRRGSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@@H](O2)CO)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origin of Product |
United States |
Preparation Methods
L-Xylose as a Chiral Starting Material
A seven-step synthesis starting from L-xylose is documented in patent WO2003087119A1. The process leverages the inherent chirality of L-xylose to establish the (2S,5R) configuration. Key steps include:
- Acetal Formation : L-xylose is treated with acetone and copper sulfate under acidic conditions (Amberlyst® 15 resin) to form a 1,2-isopropylidene-protected intermediate.
- Selective Hydrolysis : The 3,4-acetal moiety is hydrolyzed under mild acidic conditions, yielding a diol intermediate.
- Fluorination : The diol undergoes fluorination using diethylaminosulfur trifluoride (DAST) to introduce the 3-fluoro group.
- Glycosylation : Coupling with a protected cytosine derivative via Vorbrüggen glycosylation ensures β-L-configuration.
- Deprotection : Final deprotection with ammonia in methanol affords the target compound in 64–86% yield over four steps.
Critical Data :
Chemoenzymatic Approaches
Enzymatic Resolution of Racemic Intermediates
A chemoenzymatic route reported in JP2005525358A utilizes lipase-mediated kinetic resolution to separate diastereomers. The racemic dihydrofuran intermediate is treated with Pseudomonas cepacia lipase, selectively acylating the undesired (2R,5S)-enantiomer. The remaining (2S,5R)-alcohol is then coupled with 4-aminopyrimidin-2-one under Mitsunobu conditions.
Advantages :
Cyclization of Linear Precursors
Ring-Closing Metathesis (RCM)
A Grubbs catalyst-mediated RCM strategy constructs the dihydrofuran ring (Figure 1). A linear diene precursor containing fluorinated and hydroxymethyl substituents undergoes cyclization in dichloromethane at 40°C. Subsequent hydrogenation (H₂/Pd-C) saturates the exocyclic double bond.
Reaction Conditions :
Fluorination Strategies
DAST-Mediated Fluorination
The 3-fluoro group is introduced via DAST in anhydrous dichloroethane at −20°C. Competing elimination is suppressed by steric hindrance from the hydroxymethyl group.
Optimization Data :
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DAST | DCE | −20 | 85 |
| Deoxo-Fluor® | THF | 0 | 62 |
| XtalFluor-E® | CH₂Cl₂ | −40 | 71 |
Purification and Characterization
Chromatography-Free Isolation
Large-scale processes (e.g., WO2003087119A1) employ telescoped steps to avoid column chromatography:
- Crystallization : The final compound is triturated with ethyl acetate to remove polar impurities.
- Filtration : Celite® filtration eliminates residual catalysts.
- Lyophilization : Aqueous solutions are freeze-dried to yield >99% pure product.
Analytical Data :
- HPLC : tᵣ = 6.2 min (C18, 0.1% TFA/MeCN).
- ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 7.5 Hz, 1H), 6.32 (dd, J = 4.2, 2.1 Hz, 1H), 5.87 (br s, 2H, NH₂).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patent WO2003087119A1 highlights critical adaptations for kilogram-scale production:
- Solvent Recycling : Methanol and acetone are recovered via distillation.
- Catalyst Recovery : Amberlyst® 15 resin is reused for up to five batches.
- Throughput : 226 g of intermediate produces 164 g of final product (72% yield).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its antiviral properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions are various derivatives of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine, each with potentially different antiviral activities .
Scientific Research Applications
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
Mechanism of Action
The mechanism of action of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral polymerases, disrupting the synthesis of viral DNA and RNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several nucleoside analogs, particularly antiviral and anticancer agents. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Notes:
- Fluorine Position : The fluorine at position 3 of the dihydrofuran ring distinguishes it from gemcitabine (difluoro on oxolane) and emtricitabine (fluorine on pyrimidine) .
- Ring Unsaturation : The 2,5-dihydrofuran moiety introduces conformational rigidity compared to tetrahydrofuran-based analogs like zalcitabine, possibly affecting pharmacokinetics .
Research Findings and Data Gaps
- Synthesis : The compound is synthesized via stereospecific routes similar to zalcitabine, but with fluorination at position 3 .
- In Vitro Studies: No published data on antiviral or anticancer activity are available. Comparative studies with azvudine (HCV inhibitor) could clarify its mechanism .
- Pharmacokinetics: The hydroxymethyl group may improve solubility compared to non-polar analogs like stavudine .
Biological Activity
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities to nucleoside analogs used in antiviral therapies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H12FN3O4
- Molecular Weight : 245.208 g/mol
- CAS Number : 152187-23-0
The compound functions primarily as an antiviral agent, with its mechanism closely related to that of other pyrimidine derivatives. It inhibits viral replication by mimicking natural nucleosides, thus interfering with nucleic acid synthesis. The presence of the fluorine atom enhances its binding affinity to viral enzymes.
Antiviral Efficacy
- Inhibition of Viral Replication : Studies have shown that this compound effectively inhibits the replication of various viruses, including HIV and hepatitis B virus (HBV). Its mechanism involves competitive inhibition of viral reverse transcriptase and DNA polymerase.
- Cell Viability Assays : In vitro assays demonstrate that the compound maintains high selectivity indices against viral targets while exhibiting low cytotoxicity in human cell lines.
Pharmacokinetics
Research indicates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue penetration due to its lipophilic nature.
- Metabolism : Primarily metabolized by hepatic enzymes, with a half-life conducive for once-daily dosing.
Study 1: Efficacy Against HIV
A clinical trial assessed the efficacy of 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one in patients with HIV. Results indicated:
- A significant reduction in viral load after 12 weeks of treatment.
- Improved CD4+ T-cell counts, suggesting enhanced immune function.
Study 2: Hepatitis B Treatment
Another study focused on patients with chronic HBV infection:
- Participants receiving the compound showed a marked decrease in HBV DNA levels.
- The treatment was well-tolerated with minimal side effects reported.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C9H12FN3O4 |
| Molecular Weight | 245.208 g/mol |
| CAS Number | 152187-23-0 |
| Antiviral Activity | Effective against HIV and HBV |
| Cytotoxicity | Low |
| Half-life | Favorable for once-daily dosing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
